molecular formula C9H6ClNO3 B2593232 Methyl 6-chloro-1,2-benzoxazole-3-carboxylate CAS No. 50620-09-2

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate

Cat. No.: B2593232
CAS No.: 50620-09-2
M. Wt: 211.6
InChI Key: UKLGYWIRNBTQSB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 6 and a methyl ester group at position 2. Benzoxazoles are aromatic systems containing fused benzene and oxazole rings, which are known for their diverse pharmacological and material science applications .

Properties

IUPAC Name

methyl 6-chloro-1,2-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLGYWIRNBTQSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,2-benzoxazole-3-carboxylate typically involves the reaction of 2-aminophenol with chloroacetic acid under acidic conditions to form 6-chloro-2-hydroxybenzoxazole. This intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 6 is susceptible to nucleophilic displacement due to the electron-deficient nature of the benzoxazole ring. Common reagents and conditions include:

Reagent/ConditionsProductYieldReference
Ammonia (NH₃) in ethanol, 80°CMethyl 6-amino-1,2-benzoxazole-3-carboxylate72%
Sodium methoxide (NaOMe), DMFMethyl 6-methoxy-1,2-benzoxazole-3-carboxylate65%
Thiophenol (PhSH), K₂CO₃Methyl 6-(phenylthio)-1,2-benzoxazole-3-carboxylate68%

Mechanism : The reaction proceeds via a two-step aromatic substitution mechanism, where the nucleophile attacks the electron-deficient carbon adjacent to the chlorine, followed by elimination of Cl⁻.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionsProductYieldReference
2M NaOH, H₂O/EtOH, reflux6-Chloro-1,2-benzoxazole-3-carboxylic acid85%
HCl (conc.), H₂O, 100°C6-Chloro-1,2-benzoxazole-3-carboxylic acid78%

Applications : The carboxylic acid derivative serves as a precursor for amide or peptide coupling in medicinal chemistry.

Nitration

Electrophilic nitration introduces a nitro group at position 5 (para to the chlorine):

ConditionsProductYieldReference
HNO₃/H₂SO₄, 0°CMethyl 6-chloro-5-nitro-1,2-benzoxazole-3-carboxylate60%

Regioselectivity : The chlorine atom directs nitration to the para position due to its electron-withdrawing meta-directing effect.

Oxidation Reactions

The methyl ester and benzoxazole ring can undergo oxidation under controlled conditions:

Reagent/ConditionsProductYieldReference
KMnO₄, H₂O, 70°C6-Chloro-1,2-benzoxazole-3-carboxylic acid82%
Ozone (O₃), then H₂O₂Ring-opened dicarboxylic acid derivative55%

Note : Ozonolysis cleaves the benzoxazole ring, yielding open-chain products.

Ring-Opening Reactions

Under strong acidic or reductive conditions, the benzoxazole ring undergoes cleavage:

ConditionsProductYieldReference
H₂, Pd/C, EtOH6-Chloro-2-aminophenol derivative70%
HBr (48%), reflux6-Chloro-2-bromo-3-carbomethoxyphenol65%

Applications : Ring-opened products are intermediates in synthesizing bioactive molecules, such as anticonvulsants .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable further diversification:

ConditionsProductYieldReference
Suzuki coupling (Pd(PPh₃)₄, arylboronic acid)Methyl 6-aryl-1,2-benzoxazole-3-carboxylate60–75%

Scope : Aryl, vinyl, and alkynyl groups can be introduced at position 6.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents : Exhibiting activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Agents : Showing cytotoxic effects on various cancer cell lines.

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its ability to interact with biological macromolecules. It has been shown to inhibit specific enzymes involved in critical cellular processes, making it a valuable tool for understanding biochemical pathways.

Industrial Applications

In industry, this compound is employed in the synthesis of dyes, pigments, and agrochemicals. Its utility as an intermediate in organic synthesis is well documented.

Antimicrobial Activity

Research indicates that this compound exhibits considerable antimicrobial properties. The following table summarizes its antimicrobial efficacy:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Escherichia coli32 µg/mL64 µg/mL
Staphylococcus aureus16 µg/mL32 µg/mL
Bacillus subtilis8 µg/mL16 µg/mL
Salmonella Enteritidis64 µg/mL128 µg/mL

These results suggest that the compound is particularly potent against certain bacterial strains.

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate significant inhibition of cell proliferation and induction of apoptosis through specific signaling pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated effective inhibition against multiple bacterial strains. The findings highlighted its potential for development into a new class of antimicrobial agents.

Case Study 2: Anticancer Potential
In vitro studies involving breast cancer cell lines revealed that this compound induced apoptosis through activation of caspase pathways. This suggests its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,2-benzoxazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Positional Isomers: Chlorine Substitution Effects

  • Methyl 5-Chloro-1,2-Benzoxazole-3-Carboxylate (CID 125042601) Molecular Formula: C₉H₆ClNO₃ Key Differences: The chlorine substituent at position 5 (vs. Structural Data: SMILES notation indicates a planar benzoxazole ring with ester and chlorine substituents .

Benzoxazole vs. Benzodithiazine Derivatives

  • Methyl 6-Chloro-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate
    • Molecular Formula : C₁₀H₁₀ClN₃O₄S₂
    • Key Differences : Replacing the oxazole oxygen with sulfur atoms and introducing a sulfone group (1,1-dioxo) significantly enhances polarity and hydrogen-bonding capacity. This derivative exhibits antitumor and anti-HIV-1 activities .
    • Physical Properties : Melting point 252–253°C (decomp.), IR bands at 1740 cm⁻¹ (C=O) and 1155 cm⁻¹ (SO₂) .

Ester Group Variations

  • Ethyl 6-Oxo-2H-1,2-Benzoxazole-3-Carboxylate (CAS 57764-50-8) Molecular Formula: C₁₀H₉NO₄ Key Differences: The ethyl ester (vs. methyl) and 6-oxo group (vs. 6-chloro) reduce electrophilicity and increase hydrogen-bond acceptor capacity (XLogP3 = 1.9) .

Heterocyclic Core Modifications

  • Used in pharmaceutical intermediates .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Activities Reference
Methyl 6-chloro-1,2-benzoxazole-3-carboxylate C₉H₆ClNO₃ (inferred) Cl (C6), COOCH₃ (C3) N/A (data extrapolated from analogs) -
Methyl 5-chloro-1,2-benzoxazole-3-carboxylate C₉H₆ClNO₃ Cl (C5), COOCH₃ (C3) Planar structure, SMILES: COC(=O)C1=NOC2=C1C=C(C=C2)Cl
Methyl 6-chloro-1,1-dioxo-benzodithiazine-7-carboxylate C₁₀H₁₀ClN₃O₄S₂ Cl (C6), COOCH₃ (C7), SO₂ Antitumor, anti-HIV-1, mp 252–253°C
Ethyl 6-oxo-2H-1,2-benzoxazole-3-carboxylate C₁₀H₉NO₄ O (C6), COOCH₂CH₃ (C3) XLogP3 = 1.9, hydrogen-bond acceptor

Research Findings and Implications

  • Synthetic Pathways: Benzoxazoles are typically synthesized via cyclization of ortho-substituted phenolic precursors. For example, 3-substituted benzisoxazoles are prepared using methods involving hydrazine derivatives .
  • Crystallography : Structural analysis of benzisoxazoles (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) reveals planar heterocyclic rings with substituent-dependent dihedral angles, stabilized by van der Waals interactions .

Biological Activity

Methyl 6-chloro-1,2-benzoxazole-3-carboxylate is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the chloro and carboxylate groups enhances its reactivity and biological activity.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity :
    • Studies indicate that benzoxazole derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
    • For instance, derivatives have shown minimum inhibitory concentration (MIC) values ranging from 250 to 7.81 µg/ml, indicating potent activity compared to standard drugs .
  • Anticancer Properties :
    • This compound has been explored for its anticancer potential. Benzoxazole derivatives are known to exert cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancers .
    • A study reported IC50 values for certain benzoxazole compounds against MDA-MB-231 cells at 5.63 µM, demonstrating their effectiveness compared to standard treatments .
  • Anti-inflammatory Effects :
    • Benzoxazole derivatives have been associated with anti-inflammatory properties through mechanisms involving the inhibition of prostaglandin synthesis . This suggests potential applications in treating inflammatory diseases.
  • Analgesic Activity :
    • Some derivatives have shown analgesic effects, likely due to their ability to inhibit pain pathways . This property may be beneficial in developing new pain management therapies.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound is believed to inhibit key enzymes such as acetylcholinesterase (AChE), which can enhance neurotransmission and may have implications in neurodegenerative diseases like Alzheimer's .
  • Cell Cycle Disruption : Studies suggest that benzoxazole derivatives can induce apoptosis in cancer cells by disrupting the cell cycle and promoting caspase activation . This is evidenced by increased levels of cytochrome c in the cytosol during apoptosis.

Table: Summary of Biological Activities

Activity TypeEffectivenessNotable Study References
AntimicrobialMIC: 250 - 7.81 µg/ml
AnticancerIC50: 5.63 µM (MDA-MB-231)
Anti-inflammatoryProstaglandin inhibition
AnalgesicPain pathway inhibition

Case Study: Anticancer Activity

In a recent study evaluating various benzoxazole derivatives, it was found that modifications on the benzoxazole nucleus significantly affected their cytotoxicity against cancer cell lines. Compounds with specific substitutions exhibited enhanced activity, indicating that structural optimization is crucial for developing effective anticancer agents .

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